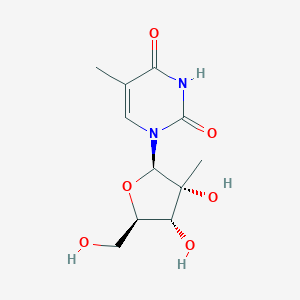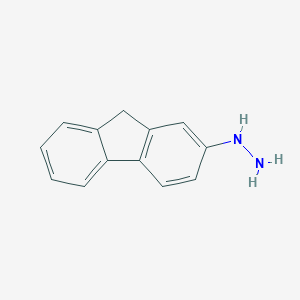
1-(2-Chlorophenyl)cyclopropanecarbonitrile
Descripción general
Descripción
1-(2-Chlorophenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C₁₀H₈ClN. It is a white or light yellow solid with a distinct odor. This compound is soluble in organic solvents such as ethanol and dimethyl ketone but is insoluble in water .
Métodos De Preparación
1-(2-Chlorophenyl)cyclopropanecarbonitrile can be synthesized through the reaction of 1-(2-chlorophenyl)cyclopropane with hydrogen cyanide. This reaction typically requires an inert atmosphere to proceed efficiently . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Análisis De Reacciones Químicas
1-(2-Chlorophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)cyclopropanecarbonitrile has diverse applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, aiding in the development of more complex molecules.
Biology: Researchers use it to study the effects of cyclopropane derivatives on biological systems.
Medicine: It is investigated for potential pharmaceutical applications, including its role in drug development.
Industry: This compound is used in the production of various materials and chemicals.
Mecanismo De Acción
The mechanism by which 1-(2-Chlorophenyl)cyclopropanecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical and physical properties of the compound, influencing its behavior in different environments .
Comparación Con Compuestos Similares
1-(2-Chlorophenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
- 1-(2-Bromophenyl)cyclopropanecarbonitrile
- 1-(2-Fluorophenyl)cyclopropanecarbonitrile
- 1-(2-Methylphenyl)cyclopropanecarbonitrile
These compounds share a similar cyclopropane structure but differ in the substituent on the phenyl ring. The presence of different substituents can significantly impact their chemical properties and reactivity, making this compound unique in its applications and behavior .
Propiedades
IUPAC Name |
1-(2-chlorophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTBYZDCUXBPLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437987 | |
| Record name | 1-(2-Chlorophenyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122143-18-4 | |
| Record name | 1-(2-Chlorophenyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ACETAMIDE,2-[(2-HYDROXYETHYL)METHYLAMINO]-](/img/structure/B40671.png)






![2-[[4-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]Benzoyl]Amino]-2-Fluoro-5-Hydroxy-5-Oxopentanoyl]Amino]Pentanedioic Acid](/img/structure/B40683.png)
![N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide](/img/structure/B40685.png)



